6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione
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Overview
Description
6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a piperazine ring, and a quinazoline-thione core. Its molecular formula is C22H28N4O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the methoxy groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline-thione compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]
- 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide
Uniqueness
Compared to similar compounds, 6,7-Dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)-1,2-dihydroquinazoline-2-thione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H29N5O3S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H29N5O3S/c1-29-17-6-4-16(5-7-17)28-12-10-27(11-13-28)9-8-24-22-18-14-20(30-2)21(31-3)15-19(18)25-23(32)26-22/h4-7,14-15H,8-13H2,1-3H3,(H2,24,25,26,32) |
InChI Key |
SBTDQWODSRCLGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=NC(=S)NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
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